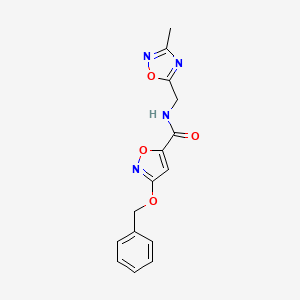
3-(benzyloxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(benzyloxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14N4O4 and its molecular weight is 314.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(benzyloxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide, with CAS number 1448050-68-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N4O4 with a molecular weight of 314.30 g/mol. The structure includes an isoxazole ring and a benzyloxy group, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1448050-68-7 |
| Molecular Formula | C₁₅H₁₄N₄O₄ |
| Molecular Weight | 314.30 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives containing the 1,3,4-oxadiazole moiety. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial activity of several oxadiazole derivatives:
- Tested Strains : Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).
- Findings : Some derivatives exhibited significant antibacterial properties with minimal inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL for Gram-positive bacteria, while showing lesser efficacy against Gram-negative strains .
Anticancer Activity
The anticancer properties of compounds containing the isoxazole and oxadiazole rings have been extensively studied. These compounds have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
A comprehensive evaluation of the cytotoxic effects of similar compounds revealed:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).
- Results : Compounds exhibited IC50 values ranging from 10 to 20 µM against MCF-7 cells, indicating promising anticancer activity .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes:
- Antibacterial Mechanism : Inhibition of fatty acid biosynthesis through targeting enoyl-acyl carrier protein reductase (FabI).
- Anticancer Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways and inhibition of cell cycle progression.
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10-17-14(23-18-10)8-16-15(20)12-7-13(19-22-12)21-9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHLPFAIOHSJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













